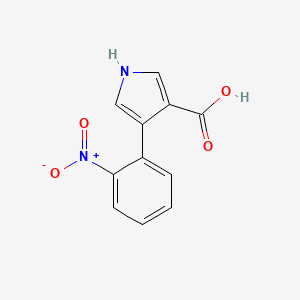
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
This compound likely belongs to the class of organic compounds known as nitrobenzenes or nitrophenols . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The structure likely contains a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the overlap of π-orbitals in the acid molecule, leading to delocalization of intermolecular charge distribution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include being harmful if swallowed, in contact with skin, or if inhaled .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds
“4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid” can serve as a precursor in the synthesis of various pharmacologically active compounds. Its nitrophenyl group can undergo reduction to aniline derivatives, which are key intermediates in the production of a wide range of therapeutic agents, including analgesics, anti-inflammatory drugs, and antipyretics .
Agriculture: Development of Herbicides
The structural complexity of “4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid” allows for its potential use in the development of novel herbicides. The nitro group in particular could be leveraged to disrupt the growth of weeds by interfering with essential biological pathways .
Material Science: Engineering of Functional Polymers
In material science, this compound could be utilized to engineer functional polymers with specific properties. The pyrrole ring can be polymerized to form conductive materials, while the nitrophenyl group can add further chemical functionality .
Environmental Science: Analytical Detection of Pollutants
The compound’s distinct spectroscopic properties make it suitable for environmental science applications, particularly in the analytical detection of pollutants. Its absorbance and fluorescence characteristics could be used to trace the presence of specific contaminants in water and soil samples .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, “4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid” could be used in enzyme inhibition studies. The nitrophenyl moiety is often found in inhibitors that block the active sites of enzymes, providing insights into enzyme mechanisms and aiding in drug discovery processes .
Chemical Engineering: Process Optimization
This compound could play a role in chemical engineering, particularly in process optimization. Its reactivity can be harnessed to improve the efficiency of chemical reactions, potentially leading to more cost-effective and environmentally friendly industrial processes .
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-6,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKYJWPYYDWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



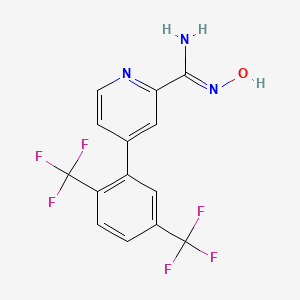
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)
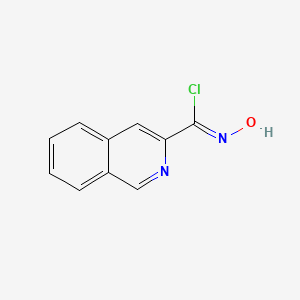
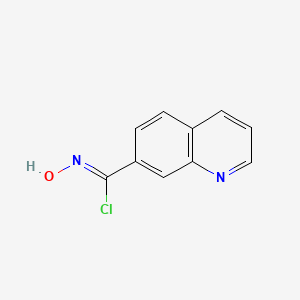

![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)
![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)
![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)
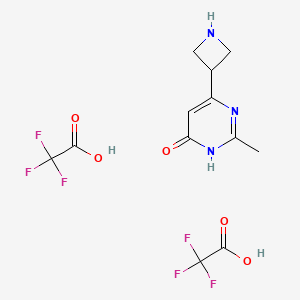
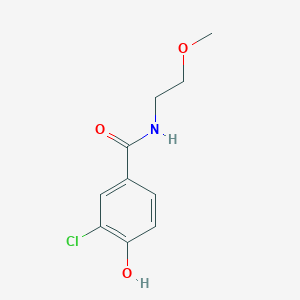
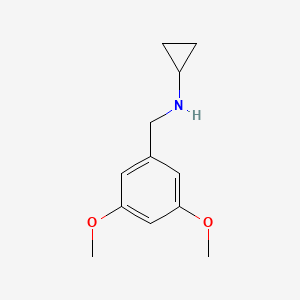
![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)
